![molecular formula C16H15N3O5S3 B4865353 N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide](/img/structure/B4865353.png)
N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide
Overview
Description
N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a methanesulfonyl group and a sulfamoyl phenyl acetamide moiety
Mechanism of Action
Target of Action
It is known that the compound combines thiazole and sulfonamide groups, which are known for their antibacterial activity .
Mode of Action
It is suggested that the compound works in conjunction with other agents, forming a hybrid antimicrobial that displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound’s interaction with its targets results in changes that inhibit bacterial growth .
Result of Action
The compound has been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The benzothiazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Sulfamoylation: The methanesulfonyl benzothiazole is further reacted with 4-aminobenzenesulfonamide under appropriate conditions to form the sulfamoyl derivative.
Acetylation: Finally, the sulfamoyl derivative is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzothiazole compounds.
Scientific Research Applications
N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole ring and may exhibit similar biological activities.
Sulfonamide Derivatives: Compounds with sulfonamide groups are known for their medicinal properties, including antibacterial and anti-inflammatory activities.
Acetamide Derivatives: These compounds are often used in pharmaceuticals and agrochemicals due to their stability and bioactivity.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties compared to its individual components.
Properties
IUPAC Name |
N-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S3/c1-10(20)17-11-3-5-12(6-4-11)27(23,24)19-16-18-14-8-7-13(26(2,21)22)9-15(14)25-16/h3-9H,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWKVFXDGCXQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4865271.png)
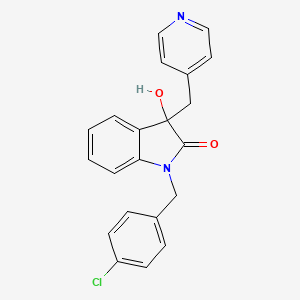
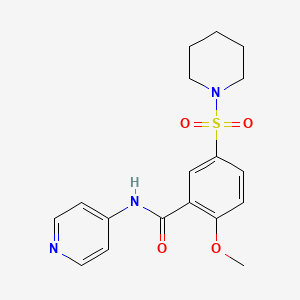
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-N-[4-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4865281.png)
![N-(2,4-difluorophenyl)-2-[2-(4-isopropylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4865285.png)
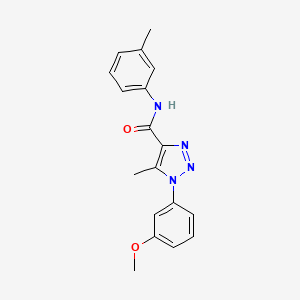
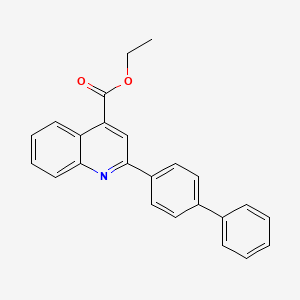
![(Z)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B4865306.png)

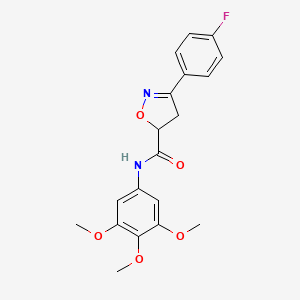
![methyl 4-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4865322.png)
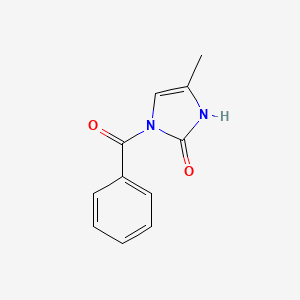
![4-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4865338.png)
![N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4865344.png)
